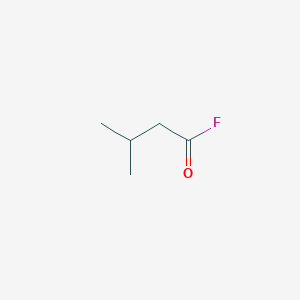

3-Methylbutanoyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

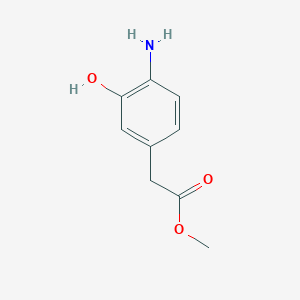

3-Methylbutanoyl fluoride is a chemical compound with the CAS Number: 352-66-9 . It has a molecular weight of 104.12 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9FO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 104.12 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique

Crystallographic Insights

The study conducted by Lehmler and Parkin (2008) provides valuable insights into the crystal structure of 3-methylbutanoyl fluoride compounds. They specifically investigated 5-Fluoro-1-(3-metylbutanoyl)pyrimidine-2,4(1H,3H)-dione and reported that the 3-methylbutanoyl group and the 5-fluorouracil unit are essentially coplanar, showcasing specific orientation and torsion angles within the compound. This level of structural detail is crucial for understanding the compound's interactions in various chemical contexts and could be foundational for further research in materials science or pharmacology (Lehmler & Parkin, 2008).

Fluoride Anion Recognition and Sensing

The recognition and sensing of fluoride anions are of significant interest due to their dual nature – being beneficial in some applications while potentially harmful in others. Cametti and Rissanen (2009) discussed various approaches used globally to address the challenge of fluoride binding, especially in competitive protic solvents and water. This research could have implications for environmental monitoring, public health, and industrial applications, where understanding and controlling fluoride levels are crucial (Cametti & Rissanen, 2009).

Methane Oxidation and Production Inhibition

Methyl fluoride, closely related to this compound, has been noted for its effective inhibition of aerobic methane oxidation, without affecting methanogenesis. Frenzel and Bosse (1996) explored its application across various ecosystems where methane oxidation and production occur simultaneously. This research is particularly relevant for understanding and potentially mitigating methane emissions in the context of climate change and environmental management (Frenzel & Bosse, 1996).

Dental Applications

Fluoride, including compounds related to this compound, has been extensively studied and used in dental care for its anti-cariogenic properties. Pandit et al. (2015) evaluated the effects of brief fluoride treatment on the virulence properties and viability of cariogenic biofilms. These findings are critical for developing effective dental hygiene products and understanding the mechanisms through which fluoride acts to prevent dental caries (Pandit et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that fluorides, in general, have a significant impact on dental and skeletal health .

Mode of Action

It’s known that fluorides can interact with various enzymes and biological systems . For instance, fluorides are known to inhibit glycolysis at the cellular level .

Biochemical Pathways

For instance, fluorides can lead to the generation of toxic compounds that are of environmental concern .

Pharmacokinetics

It’s known that the pharmacokinetics of fluorides are influenced by factors such as ph, which can affect the absorption, distribution, and excretion of fluoride .

Result of Action

It’s known that high and chronic exposure to fluorides can cause cellular apoptosis .

Action Environment

The action, efficacy, and stability of 3-Methylbutanoyl fluoride can be influenced by various environmental factors. For instance, the presence of fluorides in the environment can be a result of the weathering, dissolution, and other pedogenic processes that can release fluoride into groundwater .

Propriétés

IUPAC Name |

3-methylbutanoyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFKXDPQHYKWAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-pyrrol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2702429.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2-(2-chlorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B2702437.png)

![N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2702440.png)

![N-allyl-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2702441.png)

![Ethyl 2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2702442.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2702450.png)